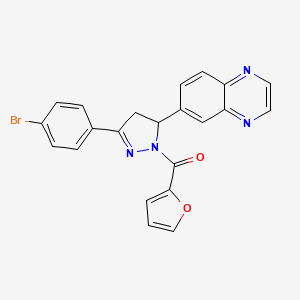
(3-(4-bromophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(4-bromophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C22H15BrN4O2 and its molecular weight is 447.292. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3-(4-bromophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, synthesizing research findings and case studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound features multiple functional groups, including:
- Quinoxaline and pyrazole moieties, which are known for their biological activities.
- Furan and bromophenyl groups contribute to its stability and reactivity.
The molecular formula is C21H20N4O2 with a molecular weight of 360.417 g/mol. The complexity of its structure influences its interactions with biological targets, making it a candidate for drug development.
Antimicrobial Properties
Research indicates that the compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Antioxidant Activity
Molecular docking studies have shown that this compound can act as an antioxidant. It scavenges free radicals, thereby protecting cells from oxidative stress. This property has implications for preventing diseases associated with oxidative damage, such as cancer and neurodegenerative disorders.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies indicated that it inhibits the production of pro-inflammatory cytokines, which are implicated in chronic inflammatory conditions. This suggests potential therapeutic applications in managing diseases like arthritis and inflammatory bowel disease.
Anticancer Potential
Recent studies have focused on the anticancer potential of the compound. It has been shown to induce apoptosis in cancer cells through various pathways, including:
- Activation of caspases.
- Modulation of Bcl-2 family proteins.
This activity was observed in several cancer cell lines, including breast and lung cancer cells.
Case Study 1: Antimicrobial Activity
A recent study tested the compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent .
Case Study 2: Antioxidant and Anti-inflammatory Activity
In a study assessing the antioxidant capacity using DPPH radical scavenging assays, the compound showed an IC50 value of 15 µg/mL, indicating strong radical scavenging ability. Additionally, it significantly reduced TNF-alpha levels in activated macrophages, highlighting its anti-inflammatory effects .
Research Findings Summary Table
| Activity | Methodology | Findings |
|---|---|---|
| Antimicrobial | MIC testing against bacterial strains | Effective against S. aureus (MIC = 32 µg/mL) |
| Antioxidant | DPPH assay | IC50 = 15 µg/mL |
| Anti-inflammatory | Cytokine level measurement | Reduced TNF-alpha production |
| Anticancer | Apoptosis assays on cancer cell lines | Induced apoptosis via caspase activation |
特性
IUPAC Name |
[5-(4-bromophenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN4O2/c23-16-6-3-14(4-7-16)18-13-20(27(26-18)22(28)21-2-1-11-29-21)15-5-8-17-19(12-15)25-10-9-24-17/h1-12,20H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXUEIGSCMQLDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)C3=CC=CO3)C4=CC5=NC=CN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














